molecular formula C21H20N2O6 B11384835 N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(2-nitrophenoxy)acetamide

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(2-nitrophenoxy)acetamide

Katalognummer: B11384835
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: DAEGTWJWSZDMLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a nitrophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction is initiated by potassium hydride, leading to the formation of the desired compound through an imine–imine rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to a furanone derivative.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C21H20N2O6

Molekulargewicht

396.4 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C21H20N2O6/c1-27-17-10-8-16(9-11-17)13-22(14-18-5-4-12-28-18)21(24)15-29-20-7-3-2-6-19(20)23(25)26/h2-12H,13-15H2,1H3

InChI-Schlüssel

DAEGTWJWSZDMLV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.